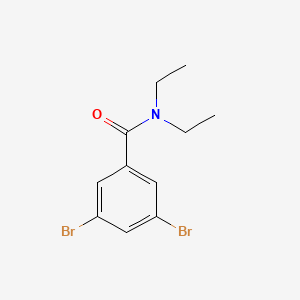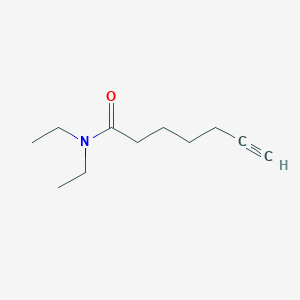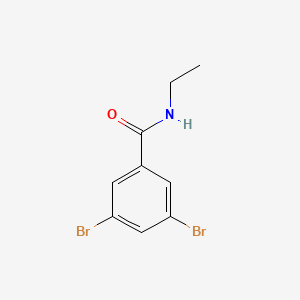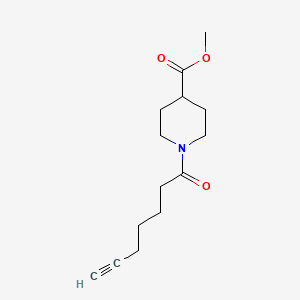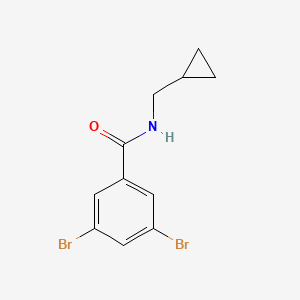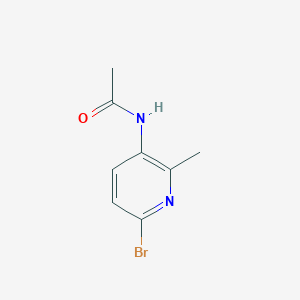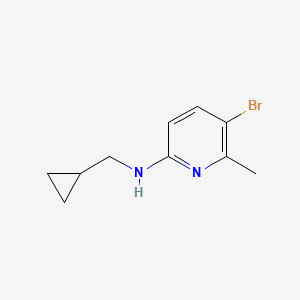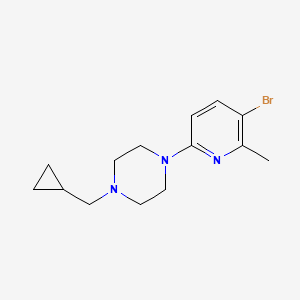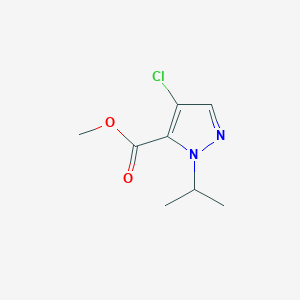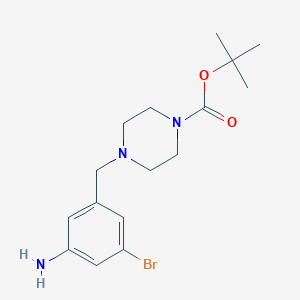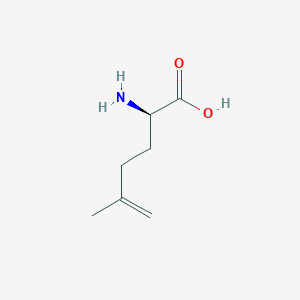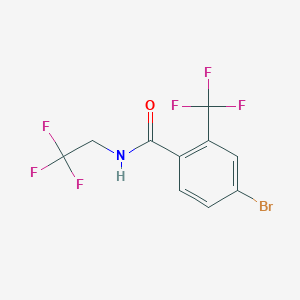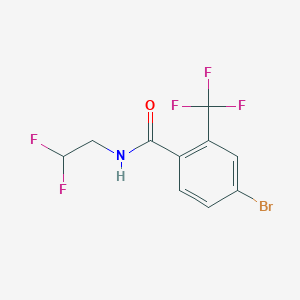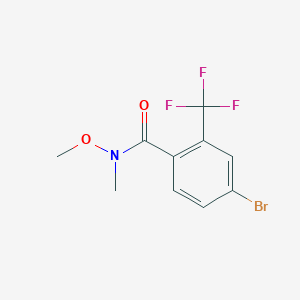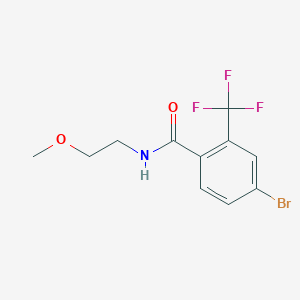
4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a bromine atom, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core, which may impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Methoxyethylation: The methoxyethyl group can be introduced via nucleophilic substitution, where 2-methoxyethanol reacts with a suitable leaving group on the benzene ring.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an amine derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group of the benzamide, resulting in debromination or the formation of amines.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.
Major Products
Oxidation: Formation of 2-methoxyethylbenzaldehyde or 2-methoxyethylbenzoic acid.
Reduction: Formation of 4-amino-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: As a potential pharmaceutical agent or precursor in drug development.
Industry: As a specialty chemical in the production of agrochemicals, dyes, or polymers.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom may facilitate specific binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
4-Bromo-N-(2-methoxyethyl)-2-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Chloro-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its substituents, which may impart distinct chemical properties and reactivity. The presence of both a bromine atom and a trifluoromethyl group can influence its electronic properties and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-bromo-N-(2-methoxyethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2/c1-18-5-4-16-10(17)8-3-2-7(12)6-9(8)11(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIIVWUCPXWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
